N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N,N’-naphthalene-1,5-diylbisbicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to bicyclo[410]heptane units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalene-1,5-diamine with bicyclo[4.1.0]heptane-7-carboxylic acid derivatives under dehydrating conditions. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry
In chemistry, N,N’-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with various biomolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of N,N’-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide are investigated for their potential as drug candidates. Their unique structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and versatility. It may also find applications in the development of new catalysts for chemical processes.
Mechanism of Action
The mechanism by which N,N’-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or stability. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or receptors, leading to inhibition or activation of their activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-naphthalene-1,5-diylbisacetamide: Similar structure but lacks the bicyclo[4.1.0]heptane units.
N,N’-biphenyl-4,4’-diylbisbicyclo[4.1.0]heptane-7-carboxamide: Similar structure but with a biphenyl core instead of naphthalene.
N,N’-naphthalene-1,5-diylbiscyclohexane-7-carboxamide: Similar structure but with cyclohexane units instead of bicyclo[4.1.0]heptane.
Uniqueness
N,N’-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide is unique due to the presence of both naphthalene and bicyclo[4.1.0]heptane units in its structure. This combination imparts distinct chemical and physical properties, such as enhanced rigidity and stability, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-(bicyclo[4.1.0]heptane-7-carbonylamino)naphthalen-1-yl]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C26H30N2O2/c29-25(23-17-7-1-2-8-18(17)23)27-21-13-5-12-16-15(21)11-6-14-22(16)28-26(30)24-19-9-3-4-10-20(19)24/h5-6,11-14,17-20,23-24H,1-4,7-10H2,(H,27,29)(H,28,30) |
InChI Key |
HUUNVNZQBWVCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5C6C5CCCC6 |
Origin of Product |
United States |
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